5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol
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Overview
Description
5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol is a chemical compound that features a unique structure combining an oxazole ring with an amino group and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol typically involves the formation of the oxazole ring followed by the introduction of the amino and methoxyphenol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[Amino(1,2-oxazol-5-yl)methyl]-4-piperidinol
- Other oxazole derivatives with similar functional groups
Uniqueness
5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol stands out due to its unique combination of an oxazole ring, amino group, and methoxyphenol moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-2-6(4-8(9)13)10-7(11)5-12-15-10/h2-5,13H,11H2,1H3 |
InChI Key |
ICAHRISKRYKDTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NO2)N)O |
Origin of Product |
United States |
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